N-(2,4-difluorobenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide
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Description
N-(2,4-difluorobenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide is a useful research compound. Its molecular formula is C22H20F2N4O3 and its molecular weight is 426.424. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Molecular Interactions
Research on related compounds, such as benzamide molecules with morpholinone rings, reveals insights into their crystal structure and molecular interactions. These structures are characterized by various intra- and intermolecular hydrogen bonds, contributing to their stability and potential reactivity. For example, a study detailed the crystal structure of a similar benzamide molecule, emphasizing the role of hydrogen bonding in its conformation and potential chemical behavior (Huai‐Lin Pang et al., 2006).
Kinase Inhibitor Applications and GPR39 Agonism
Compounds with structural similarities to N-(2,4-difluorobenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide have been identified as kinase inhibitors and novel GPR39 agonists. This highlights their potential utility in targeted therapies and as tools in the study of G protein-coupled receptor (GPR) signaling. For instance, research has identified kinase inhibitors that act as GPR39 agonists, revealing an unexpected role of zinc as an allosteric potentiator of small-molecule-induced activation of GPR39 (Seiji Sato et al., 2016).
Antitumor Activity
Synthetic efforts have led to compounds with significant inhibitory effects on cancer cell proliferation, demonstrating the therapeutic potential of morpholino-benzamide derivatives in oncology. Studies on compounds like 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide and its analogs have shown distinct effective inhibition on the proliferation of cancer cell lines, suggesting their applicability in cancer treatment strategies (Jiu-Fu Lu et al., 2017).
Synthetic Methodologies and Chemical Transformations
Research into the synthesis and functionalization of benzamide derivatives has expanded the toolkit available for constructing complex molecules. This includes the development of novel synthetic routes and transformations that could be applied to the design and synthesis of this compound analogs for various scientific applications. For example, studies have explored the synthesis of gefitinib, a compound structurally related to the target molecule, highlighting innovative approaches to the construction of therapeutically relevant compounds (Bo Jin et al., 2005).
Properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-4-(3-morpholin-4-ylpyrazin-2-yl)oxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N4O3/c23-17-4-1-16(19(24)13-17)14-27-21(29)15-2-5-18(6-3-15)31-22-20(25-7-8-26-22)28-9-11-30-12-10-28/h1-8,13H,9-12,14H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OROKSMGNPXNQMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.